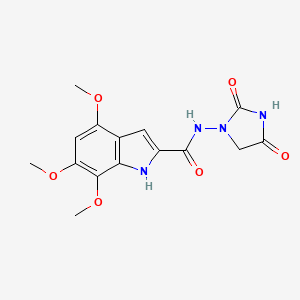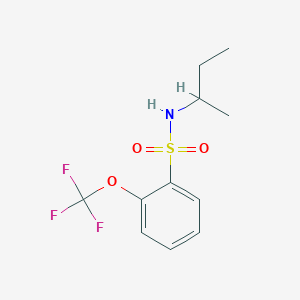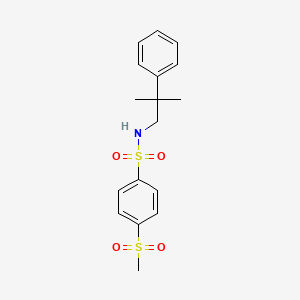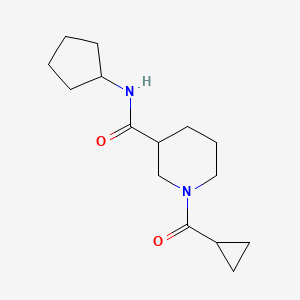
N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide, also known as AG490, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to regulate immune responses and inflammation. In
Scientific Research Applications
N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of JAK2, a protein that is involved in the signaling pathway of cytokines and growth factors. This inhibition results in the suppression of immune responses and inflammation, making N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide a promising candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide exerts its pharmacological effects by inhibiting the activity of JAK2. JAK2 is a tyrosine kinase that is involved in the signaling pathway of cytokines and growth factors. Upon binding of a cytokine to its receptor, JAK2 is activated, leading to the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. The phosphorylated STAT proteins then translocate to the nucleus, where they regulate gene expression. By inhibiting the activity of JAK2, N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide prevents the phosphorylation of STAT proteins and the subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide inhibits the proliferation and survival of cancer cells, such as leukemia and breast cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells.
Advantages and Limitations for Lab Experiments
N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide has several advantages for lab experiments. It is a selective inhibitor of JAK2, which allows for the specific targeting of this protein without affecting other signaling pathways. It also has a high potency, which allows for the use of lower concentrations in experiments. However, N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, its inhibitory effects on JAK2 can be overcome by high concentrations of cytokines, which can limit its efficacy in vivo.
Future Directions
There are several future directions for the research on N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide. One area of interest is the development of more potent and selective JAK2 inhibitors. Another area of interest is the exploration of the potential therapeutic applications of N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide in other diseases, such as cancer and inflammatory bowel disease. Additionally, the development of novel drug delivery systems for N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide could improve its solubility and efficacy in vivo. Overall, the research on N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide has provided valuable insights into the regulation of immune responses and inflammation, and has the potential to lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide involves the reaction of 4,6,7-trimethoxyindole with N-(tert-butoxycarbonyl) imidazolidinone in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide. The resulting product is then treated with trifluoroacetic acid to remove the protecting group, yielding N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide.
properties
IUPAC Name |
N-(2,4-dioxoimidazolidin-1-yl)-4,6,7-trimethoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6/c1-23-9-5-10(24-2)13(25-3)12-7(9)4-8(16-12)14(21)18-19-6-11(20)17-15(19)22/h4-5,16H,6H2,1-3H3,(H,18,21)(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEMMIGIJGZVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(N2)C(=O)NN3CC(=O)NC3=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7526089.png)

![N-[(2,4-dimethylphenyl)methyl]-1-(3-fluorophenyl)-1-(1-methylimidazol-2-yl)methanamine;hydrochloride](/img/structure/B7526105.png)
![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)
![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)
![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)
![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)
![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)


![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)